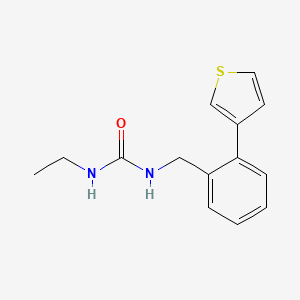

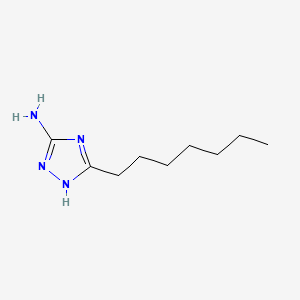

5-heptyl-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-heptyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C9H18N4 . It is a derivative of the 1,2,4-triazole family . The 1,2,4-triazole core is a versatile heterocyclic ring that is present in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “5-heptyl-1H-1,2,4-triazol-3-amine” consists of a 1,2,4-triazole ring attached to a heptyl (seven carbon aliphatic) chain . The exact structural details, including bond lengths and angles, would require further computational or experimental studies.Aplicaciones Científicas De Investigación

Herbicide Application

3-Amino-1,2,4-triazole, a compound structurally similar to 3-Heptyl-1H-1,2,4-triazol-5-amine, is known to be used as a herbicide effective against weeds especially bermuda and quack grass . It enters plant circulation through roots and is majorly present in the meristem .

Inhibition of Chlorophyll Synthesis

3-Amino-1,2,4-triazole inhibits chlorophyll synthesis resulting in chlorotic leaves and albino plants . This property can be potentially applied in plant biology research to study the effects of chlorophyll deficiency.

Biological Target for Therapeutic Applications

Triazole compounds have been found to interact with the NOP receptor, an important biological target for a number of potential therapeutic applications due to induction of analgesia, hypotension, bradycardia, and diuresis, stimulation of food intake, production of anxiolysis, inhibition of memory processes, and neurotransmitter release at central and peripheral sites .

Drug Discovery

1,2,3-Triazoles, a class of compounds that includes 3-Heptyl-1H-1,2,4-triazol-5-amine, have found broad applications in drug discovery . They are often used as building blocks in the synthesis of more complex molecules.

Organic Synthesis

1,2,3-Triazoles are also widely used in organic synthesis . They can act as ligands, catalysts, or building blocks in various chemical reactions.

Materials Science

In the field of materials science, 1,2,3-triazoles are used in the creation of polymers and supramolecular structures . Their unique chemical properties make them suitable for a wide range of applications.

Bioconjugation and Chemical Biology

1,2,3-Triazoles are used in bioconjugation, the process of joining two biomolecules together, and in chemical biology for the study of biological systems .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging, a technique used in biological and medical research to visualize cellular processes .

Direcciones Futuras

The future directions for research on “5-heptyl-1H-1,2,4-triazol-3-amine” could include further exploration of its synthesis, reactivity, and potential applications. Given the prevalence of 1,2,4-triazoles in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-amino-1,2,4-triazole, have been reported to inhibit catalase , a key enzyme involved in the detoxification of hydrogen peroxide in cells .

Mode of Action

It’s known that the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

If we consider its potential role as a catalase inhibitor, it could impact the hydrogen peroxide detoxification pathway . This could lead to an increase in the activities of other antioxidant enzymes, such as glutathione peroxidase and glutathione reductase .

Pharmacokinetics

The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the activation barrier can be overcome under reaction conditions (heating) .

Result of Action

If it acts as a catalase inhibitor, it could potentially lead to an accumulation of hydrogen peroxide in cells, which could have various downstream effects, including oxidative stress .

Action Environment

The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the reaction conditions, such as temperature, could influence the reaction .

Propiedades

IUPAC Name |

5-heptyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXGBDXGVPHRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptyl-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)